Cas no 824403-74-9 (2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride)
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole, 2-(4-piperidinyl)-, monohydrochloride
- 2-piperidin-4-yl-1H-benzimidazole,hydrochloride
- 2-Piperidin-4-yl-1H-benzoimidazole hydrochloride
- DTXSID40656388
- 2-piperidin-4-yl-1H-benzimidazole hydrochloride
- 2-piperidin-4-yl-1H-benzimidazole;hydrochloride
- KS-10691
- 2-(Piperidin-4-yl)-1H-benzo[d]imidazolehydrochloride
- 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
- EN300-30444
- 2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
- 2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
- 824403-74-9
- 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride
-
- MDL: MFCD02178927
- Inchi: 1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
- InChI Key: JUPRHWFNRDEYSQ-UHFFFAOYSA-N
- SMILES: Cl.N1CCC(C2=NC3C=CC=CC=3N2)CC1
Computed Properties
- Exact Mass: 237.103
- Monoisotopic Mass: 237.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.7A^2
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450768-100mg |
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride |
824403-74-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450768-500mg |
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride |
824403-74-9 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B450768-1g |
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride |
824403-74-9 | 1g |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM313062-1g |
2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride |
824403-74-9 | 95% | 1g |
$64 | 2024-07-23 | |
| Enamine | EN300-30444-1g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 1g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-30444-5g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 5g |
$36.0 | 2023-09-05 | |
| Enamine | EN300-30444-10g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 10g |
$63.0 | 2023-09-05 | |
| Enamine | EN300-30444-0.05g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 0.05g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-30444-0.1g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
| Enamine | EN300-30444-0.25g |
2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride |
824403-74-9 | 95% | 0.25g |
$19.0 | 2023-09-05 |
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride
Research Brief on 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride (CAS: 824403-74-9)
2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride (CAS: 824403-74-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzimidazole core and piperidine moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role as a scaffold for drug development, targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.
The compound's unique structural features contribute to its ability to interact with biological targets, making it a valuable tool for medicinal chemistry. Researchers have utilized 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride in the synthesis of novel small-molecule inhibitors, leveraging its piperidine ring for enhanced binding affinity and selectivity. Its hydrochloride salt form ensures improved solubility and stability, which are critical for in vitro and in vivo studies.
Recent advancements in the understanding of this compound's mechanism of action have been documented in several high-impact journals. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of a specific kinase involved in cancer cell proliferation. The study employed X-ray crystallography and molecular docking to elucidate the binding interactions, providing a structural basis for further optimization.
Another notable research effort, highlighted in a 2024 Bioorganic & Medicinal Chemistry Letters article, focused on the compound's application in neurodegenerative disease models. The findings suggested that derivatives of 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride could cross the blood-brain barrier and exhibit neuroprotective effects, opening new avenues for Alzheimer's disease therapy.
In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology probes. A recent Nature Chemical Biology paper detailed its use in the development of fluorescent tags for live-cell imaging, enabling real-time visualization of cellular processes. This application underscores the versatility of 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride beyond traditional drug discovery.
Despite these promising developments, challenges remain in the optimization of pharmacokinetic properties and the reduction of off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(Piperidin-4-yl)-1H-1,3-benzodiazole Hydrochloride (CAS: 824403-74-9) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its multifaceted applications, from kinase inhibition to neuroprotection, highlight its potential to address unmet medical needs. Future research will likely focus on refining its properties and expanding its therapeutic scope, solidifying its place in the pharmaceutical pipeline.
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